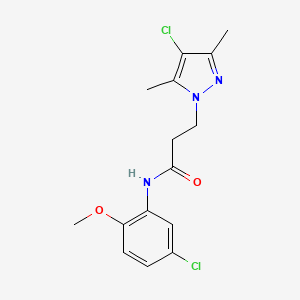![molecular formula C19H22N4O3S B2788472 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide CAS No. 714255-00-2](/img/structure/B2788472.png)
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, also known as E-3810, is a novel small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide, also known as N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide:
Anti-Cancer Research
This compound has shown potential in anti-cancer research due to its ability to inhibit the growth of tumor cells. It acts as an anti-angiogenesis agent, which means it can prevent the formation of new blood vessels that tumors need to grow . This property makes it a promising candidate for developing new cancer therapies.
Vascular Endothelial Growth Factor (VEGF) Inhibition
The compound has been studied for its inhibitory effects on VEGF-induced proliferation of human mesangial cells and the VEGF-induced autophosphorylation of human umbilical vein endothelial cells . This makes it valuable in research focused on diseases where VEGF plays a critical role, such as certain types of cancer and eye diseases like age-related macular degeneration.
Antibacterial and Antifungal Applications
Quinoxaline derivatives, including this compound, have been explored for their antibacterial and antifungal properties . They have shown effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents.
Antiviral Research
Research has indicated that quinoxaline derivatives can also possess antiviral properties . This compound could be investigated further for its potential to inhibit the replication of viruses, contributing to the development of new antiviral drugs.
Heterogeneous Catalysis
The compound is relevant in the field of heterogeneous catalysis, particularly in the functionalization of quinoxalin-2(1H)-ones . This application is significant for developing green and sustainable catalytic processes in chemical synthesis, which are crucial for industrial applications.
Pharmaceutical Development
Due to its diverse biological activities, this compound is a valuable scaffold in pharmaceutical research. It can be modified to enhance its efficacy and reduce toxicity, leading to the development of new drugs for various diseases .
Materials Science
Quinoxaline derivatives are also studied for their applications in materials science . They can be used in the development of new materials with specific properties, such as improved conductivity or stability, which are important for electronic and photonic applications.
Structure-Activity Relationship (SAR) Studies
This compound is often used in SAR studies to understand the relationship between its chemical structure and biological activity . These studies are essential for optimizing the compound’s properties and developing more effective derivatives.
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The molecular weight of the compound is reported to be 372.44 , which could influence its pharmacokinetic properties.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-8-10-15(11-9-14)27(24,25)23-19-18(20-12-5-13-26-2)21-16-6-3-4-7-17(16)22-19/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWMUNYCDCOPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

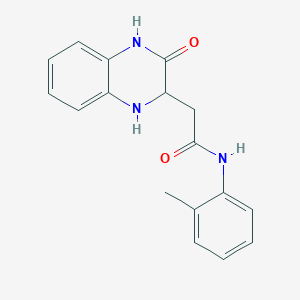
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B2788391.png)
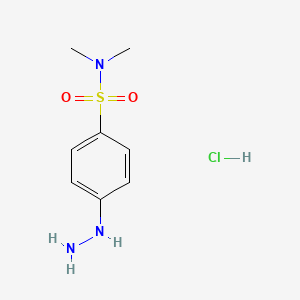
![N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-phenylacetohydrazide](/img/structure/B2788396.png)
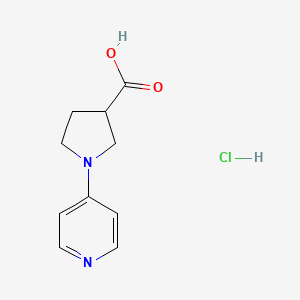

![5'-bromo-N-(cyanomethyl)-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxamide](/img/structure/B2788401.png)
![Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2788402.png)
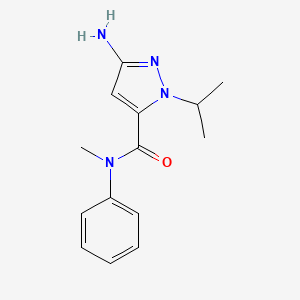

![2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide](/img/structure/B2788405.png)
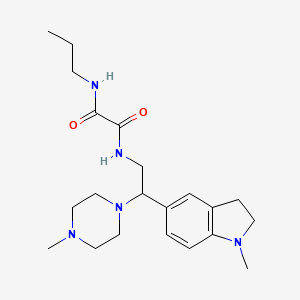
![2-[(2R,4Ar,7aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazin-2-yl]acetic acid](/img/structure/B2788408.png)
